

Physicochemical properties of 2-Fluoro-4'-chloroacetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-2-fluoroethanone

Cat. No.: B1585319

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4'-fluoroacetophenone

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, analytical characterization, and handling protocols for 2-Chloro-4'-fluoroacetophenone (CAS No. 456-04-2). As a critical building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of this compound's characteristics is paramount for researchers and drug development professionals. [1] This document synthesizes data from established chemical suppliers and databases to offer field-proven insights into its properties, spectroscopic signatures, reactivity, and safe handling. The guide is structured to serve as a practical resource, moving from fundamental identification to detailed experimental considerations, thereby empowering scientists to utilize this versatile intermediate with confidence and precision.

Introduction and Molecular Identification

2-Chloro-4'-fluoroacetophenone is a substituted acetophenone derivative that has garnered significant interest as a versatile synthetic intermediate. Its structure is distinguished by two key features that dictate its utility: a fluorine atom on the phenyl ring and an α -chloro substituent on the acetyl group. The fluorine atom can significantly influence the pharmacokinetic properties of downstream active pharmaceutical ingredients (APIs), such as metabolic stability and

bioavailability, while the α -chloro group provides a reactive site for nucleophilic substitution, enabling the facile introduction of diverse chemical moieties.

It is crucial to distinguish this compound, 2-Chloro-4'-fluoroacetophenone (CAS 456-04-2), from its isomer, 2'-Chloro-4'-fluoroacetophenone (CAS 700-35-6), where the chlorine atom is located on the phenyl ring. This guide focuses exclusively on the former, which is a solid at room temperature and possesses the reactive α -chloro ketone functionality.

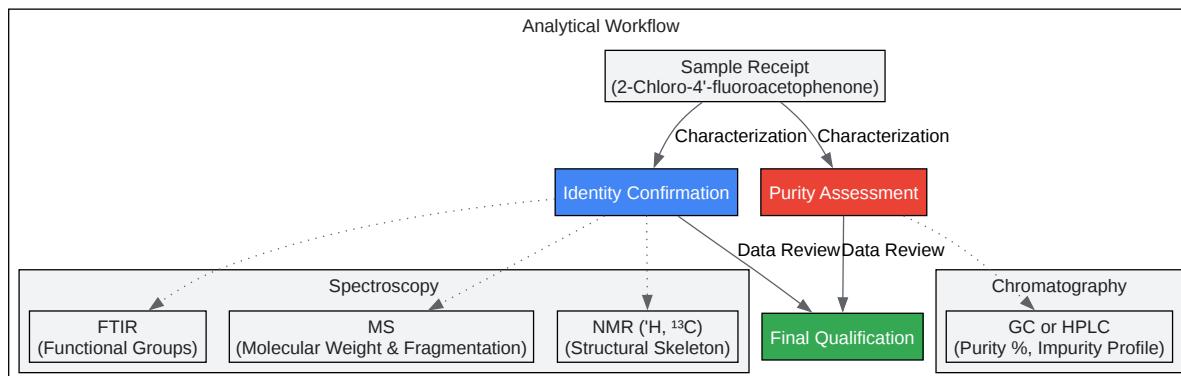
Molecular Structure

The structural representation of 2-Chloro-4'-fluoroacetophenone highlights the key functional groups.

Caption: Molecular Structure of 2-Chloro-4'-fluoroacetophenone.

Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	456-04-2	[2] [3] [4]
IUPAC Name	2-chloro-1-(4-fluorophenyl)ethanone	[4] [5]
Molecular Formula	C ₈ H ₆ ClFO	[2] [3] [4]
Molecular Weight	172.58 g/mol	[2] [3] [5]
InChI Key	UJZWJOQRSMOFMA-UHFFFAOYSA-N	[2] [3] [4]
SMILES	FC1=CC=C(C=C1)C(=O)CCl	[2] [3] [4]
EC Number	207-256-4	[3] [6]


Core Physicochemical Properties

The physical properties of a reagent are fundamental to its handling, storage, and application in experimental design. 2-Chloro-4'-fluoroacetophenone is a crystalline solid at ambient temperature, which can simplify weighing and dispensing operations.

Property	Value	Source(s)
Appearance	White to light yellow or yellow-beige crystals, flakes, or powder.	[2][4][7][8]
Melting Point	47-50 °C (lit.)	[2][3][7]
Boiling Point	247 °C (at 760 mmHg)	[2][7]
Flash Point	>110 °C (>230 °F)	[2][7]
Water Solubility	Insoluble	[2][7][8]
Storage Temperature	Room Temperature, under inert atmosphere	[2][7][8]
Sensitivity	Lachrymatory	[2][8]

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to verify the identity and purity of starting materials, a cornerstone of reproducible research.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of 2-Chloro-4'-fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum provides unambiguous structural information. Key expected signals include:
 - A singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl), typically observed around δ 4.5-4.8 ppm.
 - A complex set of multiplets in the aromatic region (δ 7.0-8.1 ppm) for the four protons on the fluorophenyl ring. Due to coupling with the ¹⁹F nucleus, these protons will appear as two sets of signals, each resembling a doublet of doublets (an AA'BB' system).
- ¹³C NMR: The carbon spectrum confirms the carbon framework. Expected signals include:
 - A peak for the chloromethyl carbon (-CH₂Cl) around δ 45-50 ppm.

- Four distinct signals for the aromatic carbons, with their chemical shifts and multiplicities affected by one- and two-bond coupling to fluorine (^1JCF , ^2JCF). The carbon directly attached to the fluorine will show a large coupling constant.
- A signal for the carbonyl carbon (C=O) in the downfield region, typically around δ 190-195 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[\[5\]](#)

- C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm^{-1} , characteristic of an aryl ketone.
- Aromatic C=C Stretch: Medium to weak bands will appear in the 1500-1600 cm^{-1} range.
- C-F Stretch: A strong band characteristic of the aryl-fluoride bond is expected around 1220-1260 cm^{-1} .
- C-Cl Stretch: A medium to strong band for the alkyl-chloride is expected in the 700-800 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns, further validating the structure.[\[9\]](#)

- Molecular Ion (M^+): The spectrum will exhibit two molecular ion peaks at m/z 172 and m/z 174, with an approximate intensity ratio of 3:1. This characteristic isotopic pattern is definitive proof of the presence of one chlorine atom.
- Major Fragmentation: The most prominent fragmentation pathway is the α -cleavage of the C-C bond between the carbonyl and the chloromethyl group. This results in the loss of the $\cdot\text{CH}_2\text{Cl}$ radical to form the highly stable 4-fluorobenzoyl cation $[\text{FC}_6\text{H}_4\text{CO}]^+$, which is typically the base peak at m/z 123.

Chromatographic Purity Assessment

- Methodology: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable technique for assessing the purity of this compound due to its thermal stability and volatility. A non-polar capillary column (e.g., DB-1 or DB-5) can be used with a temperature gradient program (e.g., starting at 100 °C and ramping to 250 °C) to separate the main component from any potential impurities.
- Validation: The purity is determined by the area percentage of the main peak. This protocol is self-validating through the use of a blank injection to ensure system cleanliness and the analysis of a known standard, if available, to confirm retention time. An assay of ≥98.5% is common for commercial-grade material.[\[4\]](#)

Reactivity, Stability, and Safe Handling

Chemical Reactivity Profile

The synthetic utility of 2-Chloro-4'-fluoroacetophenone stems from its α -haloketone structure. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond, making the α -carbon highly electrophilic and susceptible to nucleophilic substitution. This allows for the straightforward synthesis of a wide range of derivatives by reacting it with nucleophiles such as amines, thiols, and carbanions. It is also a key reactant in condensation reactions, for example, with N-methyl-4-(methylthio)benzamidine to yield substituted imidazole compounds.[\[3\]](#)[\[8\]](#)

Stability and Storage

The compound is stable under normal laboratory conditions.[\[10\]](#) However, to ensure long-term integrity and prevent degradation, the following storage conditions are recommended:

- Container: Store in a tightly sealed container.
- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with atmospheric moisture or oxygen.[\[2\]](#)[\[7\]](#)
- Environment: Keep in a dry, cool, and well-ventilated place away from incompatible materials.[\[10\]](#)

Hazard Identification and Safe Handling

2-Chloro-4'-fluoroacetophenone is classified as a hazardous substance and requires careful handling to minimize risk.[\[7\]](#)

- Primary Hazards: It is corrosive, a lachrymator (tear-inducing agent), and can cause severe skin burns and serious eye damage.[\[2\]](#)[\[5\]](#)[\[6\]](#) It may also cause respiratory irritation.[\[5\]](#)[\[7\]](#)[\[11\]](#)
- Safe Handling Protocol:
 - Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[\[10\]](#) Ensure an eyewash station and safety shower are readily accessible.
 - Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[\[6\]](#)[\[11\]](#)
 - Dispensing: Handle as a solid. Avoid creating dust. Use appropriate tools (spatula) for weighing and transferring.
 - Waste Disposal: Dispose of waste materials and contaminated clothing in accordance with local, state, and federal regulations.[\[10\]](#)
 - First Aid: In case of skin contact, wash immediately with plenty of soap and water.[\[10\]](#) For eye contact, rinse cautiously with water for several minutes.[\[6\]](#) In all cases of exposure, seek immediate medical attention.

Applications in Research and Drug Development

2-Chloro-4'-fluoroacetophenone is a cornerstone intermediate in the synthesis of high-value molecules.

- Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various APIs, including certain antiviral and antifungal agents. Its structure is found within intermediates for drugs like Fluvastatin and is related to impurities of Ticagrelor.[\[3\]](#)[\[7\]](#) The presence of the fluorine atom is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic profile and binding affinity.

- General Organic Synthesis: Beyond pharmaceuticals, it is used to create complex heterocyclic structures, such as substituted imidazoles, which are prevalent motifs in both medicinal and materials chemistry.[3][8] Its predictable reactivity makes it a reliable tool for building molecular complexity.

Conclusion

2-Chloro-4'-fluoroacetophenone is a high-value chemical intermediate defined by its distinct physicochemical properties and versatile reactivity. Its solid state, well-characterized spectroscopic profile, and the activated α -chloro group make it an indispensable tool for synthetic chemists. By adhering to the analytical, handling, and safety protocols outlined in this guide, researchers and drug development professionals can effectively and safely leverage this compound to advance innovation in pharmaceutical, agrochemical, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 456-04-2 CAS MSDS (2-Chloro-4'-fluoroacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-氯-4'-氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. B22188.22 [thermofisher.com]
- 5. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4'-fluoroacetophenone - Safety Data Sheet [chemicalbook.com]
- 7. 2-Chloro-4'-fluoroacetophenone | 456-04-2 [amp.chemicalbook.com]
- 8. 2-Chloro-4'-fluoroacetophenone CAS#: 456-04-2 [m.chemicalbook.com]
- 9. α -Chloro-p-fluoroacetophenone [webbook.nist.gov]
- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-Fluoro-4'-chloroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585319#physicochemical-properties-of-2-fluoro-4'-chloroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com